molecular formula C7H5F3N4O B2623714 2-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 95095-67-3

2-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2623714
CAS No.: 95095-67-3
M. Wt: 218.139
InChI Key: TVMJPUUYQACRKR-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound is known for its unique structural features, which include a trifluoromethyl group and a triazolopyrimidine scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the regioselective one-step synthesis using 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of microwave-mediated synthesis is particularly advantageous for industrial applications due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 2-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol enhances its biological activity and stability compared to its analogs. This unique feature contributes to its effectiveness in various applications, particularly in medicinal chemistry .

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4O/c1-3-11-6-12-4(7(8,9)10)2-5(15)14(6)13-3/h2H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKKTRUPRFCCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CC(=O)N2N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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